Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate

Radiopharmaceutical chemistry Prosthetic group radiolabeling Leaving group optimization

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS 344338-13-2, MFCD28397289) is a cyclobutane-derived 1,3-bifunctional building block with molecular formula C13H16O5S and molecular weight 284.33 g·mol⁻¹. It incorporates a methyl carboxylate ester at the cyclobutane 1-position and a p-toluenesulfonyloxy (tosyloxy) leaving group at the 3-position, providing two orthogonal reactive handles.

Molecular Formula C13H16O5S
Molecular Weight 284.33
CAS No. 344338-13-2
Cat. No. B2548547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate
CAS344338-13-2
Molecular FormulaC13H16O5S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC
InChIInChI=1S/C13H16O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(8-11)13(14)17-2/h3-6,10-11H,7-8H2,1-2H3
InChIKeyRDQSYEXHPDZATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS 344338-13-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS 344338-13-2, MFCD28397289) is a cyclobutane-derived 1,3-bifunctional building block with molecular formula C13H16O5S and molecular weight 284.33 g·mol⁻¹ . It incorporates a methyl carboxylate ester at the cyclobutane 1-position and a p-toluenesulfonyloxy (tosyloxy) leaving group at the 3-position, providing two orthogonal reactive handles [1]. The rigid, puckered cyclobutane core confers conformational restriction valued in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of drug candidates [2]. Commercially, the compound is available at purities of 95% (e.g., AK Scientific, Chemenu) to 97% with batch-specific QC including NMR, HPLC, and GC (Bidepharm) .

Why Generic Substitution of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate with Ester or Sulfonate Analogs Is Not Straightforward


Although methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate belongs to a broader family of 1,3-bifunctional cyclobutane building blocks, its specific combination of a methyl ester and a tosyloxy leaving group creates a distinct reactivity and physicochemical profile that cannot be assumed interchangeable. Systematic comparative data from cyclobutane sulfonate systems demonstrate that the tosylate leaving group delivers substantially higher radiochemical incorporation (65% [¹⁸F]fluoride incorporation) and subsequent alkylation yield (82%) compared to mesylate (30%; 4%) and nosylate (5%; 0%) analogs [1]. Furthermore, the methyl ester (MW = 284.33) provides a 14.8% molecular weight reduction versus the corresponding tert-butyl ester (MW = 326.41), which is consequential for fragment-based drug discovery where lower MW correlates with higher ligand efficiency . Quantitative structure-reactivity data establish that the 3-substituent on cyclobutyl tosylates meaningfully modulates solvolysis rates (Hammett ρ = −1.5 for 3-aryl derivatives), underscoring that substitutional changes at either the ester or sulfonate position alter reactivity in a measurable, non-trivial manner [2]. Below, we present the specific evidence that quantifies these sources of differentiation.

Quantitative Differentiation Evidence for Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS 344338-13-2)


Tosylate vs. Mesylate vs. Nosylate: Direct Comparison of Sulfonate Leaving Group Efficiency in Cyclobutane Nucleophilic [¹⁸F]Fluoride Incorporation and Subsequent Alkylation

In a systematic head-to-head evaluation of sulfonate leaving groups for [¹⁸F]fluorocyclobutyl prosthetic group synthesis, the tosylate precursor demonstrated 65% [¹⁸F]fluoride incorporation vs. 30% for mesylate and 5% for nosylate under identical n.c.a. nucleophilic radiofluorination conditions [1]. In the subsequent alkylation step with L-tyrosine, the tosylate-derived intermediate achieved 82% conversion compared with 69% for 3,4-dibromobenzenesulfonate, 4% for mesylate, and 0% (failed to produce product) for nosylate [1]. Although these data were generated using cis-1,3-cyclobutanediol bis-sulfonate precursors rather than the target mono-tosylate mono-ester compound directly, the shared 1,3-substituted cyclobutane scaffold and tosylate leaving group support a class-level inference that the tosylate outperforms smaller sulfonates (mesylate, nosylate) in nucleophilic displacement reactions on cyclobutane substrates.

Radiopharmaceutical chemistry Prosthetic group radiolabeling Leaving group optimization

Methyl Ester vs. tert-Butyl Ester: Molecular Weight and Atom Economy Comparison for Fragment-Based Drug Discovery

The methyl ester derivative (MW = 284.33 g·mol⁻¹, C₁₃H₁₆O₅S) [1] carries a 14.8% lower molecular weight than the corresponding tert-butyl ester analog 3-(tosyloxy)cyclobutane-1-carboxylic acid tert-butyl ester (MW = 326.41 g·mol⁻¹, C₁₆H₂₂O₅S) . This 42.08 Da difference arises from the replacement of the methyl group (-CH₃, 15.03 Da) with a tert-butyl group (-C₄H₉, 57.11 Da). In the context of fragment-based drug discovery, where ligand efficiency (LE = ΔG/HA, where HA = number of heavy atoms) is a critical selection parameter, the methyl ester offers 19 heavy atoms vs. 22 for the tert-butyl ester, translating to a more favorable heavy-atom count for fragment library construction [2]. The methyl ester also presents a smaller steric profile (Taft Eₛ ≈ 0.00 for -OCH₃ vs. Eₛ ≈ −1.54 for -OC(CH₃)₃), reducing steric interference in subsequent synthetic transformations.

Medicinal chemistry Fragment-based drug discovery Ligand efficiency

Quantitative Structure-Reactivity Relationship: Hammett ρ = −1.5 for Solvolysis of 3-Aryl Cyclobutyl Tosylates Establishes Substituent-Dependent Reactivity Tuning

Wiberg and Shobe (1993) measured acetolysis rates for a series of 3-substituted cyclobutyl tosylates in 80% aqueous ethanol, determining a Hammett ρ value of −1.5 for 3-aryl derivatives [1]. This negative ρ value indicates that electron-donating aryl substituents at the 3-position accelerate solvolysis by stabilizing the developing positive charge in the bridged cyclobutyl cation transition state. Critically, the 3-chlorocyclobutyl tosylate series reacts with exclusive stereochemical inversion, demonstrating that the tosylate leaving group on the cyclobutane scaffold participates in stereoelectronically defined pathways rather than simple SN1/SN2 dichotomy [1]. For methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate, the 3-tosyloxy substituent itself is electron-withdrawing (σₚ ≈ +0.50 for -OTs), which, by the Hammett relationship, would be predicted to decelerate solvolysis relative to a 3-phenyl analog—a quantitative basis for expecting this compound's reactivity to differ measurably from less electron-deficient cyclobutyl tosylate derivatives.

Physical organic chemistry Structure-reactivity relationships Solvolysis kinetics

1,3-Substituted Cyclobutane Synthetic Utility Validated via Zinc Insertion/Negishi Coupling: Yield Data Demonstrating the Value of Functionalized Cyclobutyl Building Blocks

Tissot et al. (2019) demonstrated that functionalized 1,3-substituted cyclobutyl iodides undergo zinc insertion followed by Negishi coupling with halo-heteroaromatics to afford medicinally relevant 1,3-disubstituted cyclobutanes in yields ranging from 42% to 67% under batch conditions . Specifically, (3-cyanocyclobutyl)iodozinc coupled with iodobromopyrimidine gave 67% yield (cis/trans = 6:4), while O-benzyl-substituted cyclobutylzinc gave 42% . The iodocyclobutyl precursors used in this study are synthesized from the corresponding tosylates or alcohols via Finkelstein-type displacement, positioning compounds like methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate as immediate precursors to the iodocyclobutyl coupling partners that have been validated in Csp³–Csp² bond-forming reactions on cyclobutane scaffolds . A multistep continuous flow protocol was also developed, demonstrating scalability and automation potential .

Cross-coupling chemistry Negishi coupling Organozinc reagents

Procurement-Quality Differentiation: Batch-Specific QC (NMR, HPLC, GC) at 97% Purity vs. Generic 95% without Traceable Analytical Documentation

Multiple suppliers offer methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate at different purity tiers and QC documentation levels. Bidepharm supplies the compound at 97% purity (Catalog BD327193) with batch-specific analytical reports including NMR, HPLC, and GC . Combi-Blocks lists the compound at 97% (Catalog OT-4036) . In contrast, AK Scientific (Catalog 1335CU) and Chemenu (Catalog CM322099) offer 95% purity without published batch-level QC traceability . For intermediates intended for multi-step synthesis in medicinal chemistry programs, this 2-percentage-point purity difference can correspond to approximately 2% w/w of impurities that, if reactive (e.g., residual TsCl, hydrolyzed alcohol, or ring-opened byproducts), could propagate through subsequent steps and compromise final compound purity or biological assay reproducibility.

Chemical procurement Quality control Analytical characterization

Optimal Research and Industrial Application Scenarios for Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS 344338-13-2)


Radiolabeled Cyclobutane Prosthetic Group Development for PET Tracer Synthesis

The tosylate leaving group's validated superiority over mesylate and nosylate in cyclobutane [¹⁸F]fluoride incorporation (65% vs. 30% and 5%, respectively) [1] positions methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate as a logical precursor for developing ¹⁸F-labeled cyclobutane prosthetic groups. The methyl ester provides a secondary functional handle for conjugation to targeting vectors (peptides, small molecules) after radiofluorination. This scenario is particularly relevant for programs seeking metabolically stable alternatives to [¹⁸F]fluoroalkyl groups, where the cyclobutane core has been proposed as a superior surrogate [1].

Medicinal Chemistry SAR Exploration of 1,3-Disubstituted Cyclobutane Scaffolds Across Multiple Therapeutic Targets

Patent landscaping reveals that compounds derived from or incorporating the methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate scaffold appear in development programs targeting IRAK (autoimmune, oncology) , M4 muscarinic receptors (neurological disorders) [2], PAD4 (rheumatoid arthritis) [3], HBV capsid assembly [4], LSD1 (oncology) [5], and c-KIT (oncology) . The compound's dual orthogonal handles—tosyloxy for nucleophilic displacement or cross-coupling, methyl ester for hydrolysis or amidation—enable divergent library synthesis, making it suitable for hit-to-lead campaigns where rapid exploration of the cyclobutane vector is prioritized.

Negishi Coupling-Based Library Synthesis of Heteroaryl-Substituted Cyclobutanes via Organozinc Intermediates

As validated by Tissot et al. (2019), functionalized iodocyclobutanes—readily accessible from the corresponding tosylates—undergo efficient zinc insertion and Negishi coupling with electron-deficient heteroaromatics in 42–67% yield . Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate can serve as the direct precursor to iodocyclobutyl coupling partners (via Finkelstein displacement of tosylate with iodide), enabling Csp³–Csp² bond formation on the cyclobutane core. The availability of both batch and continuous flow protocols supports scale-up from discovery to preclinical quantities.

Conformationally Restricted Fragment Library Construction Using Cyclobutane Core Building Blocks

The cyclobutane ring offers a unique conformational profile—puckered structure with a dihedral angle of approximately 35°, longer C–C bond lengths (≈1.55 Å), and increased π-character relative to acyclic alkanes [6]. These properties make cyclobutane building blocks valuable for fragment-based drug discovery, where three-dimensionality and sp³ character correlate with higher clinical success rates [6]. With 19 heavy atoms and MW = 284.33, methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate sits within fragment-like chemical space and provides the tosylate as a reactive exit vector for fragment elaboration, distinguishing it from simpler cyclobutane mono-functional building blocks that lack this orthogonal reactivity.

Quote Request

Request a Quote for Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.